Sulforhodamine B acid chloride Sulforhodamine B acid chloride Lissamine rhodamine B sulfonyl chloride is a fluorescent protein label forming stable conjugates.
Brand Name: Vulcanchem
CAS No.: 62796-29-6
VCID: VC0533298
InChI: InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3
SMILES: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-]
Molecular Formula: C27H29ClN2O6S2
Molecular Weight: 577.1 g/mol

Sulforhodamine B acid chloride

CAS No.: 62796-29-6

Cat. No.: VC0533298

Molecular Formula: C27H29ClN2O6S2

Molecular Weight: 577.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulforhodamine B acid chloride - 62796-29-6

Specification

Description Lissamine rhodamine B sulfonyl chloride is a fluorescent protein label forming stable conjugates.
CAS No. 62796-29-6
Molecular Formula C27H29ClN2O6S2
Molecular Weight 577.1 g/mol
IUPAC Name 5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate
Standard InChI InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3
Standard InChI Key YERWMQJEYUIJBO-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-]
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-]
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator